5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromine atom, an oxan-2-yl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Oxan-2-yl Group: This step involves the formation of an ether linkage, which can be accomplished through nucleophilic substitution reactions.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura cross-coupling using boronic acids.
Major Products Formed
Oxidation: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10BrN3O2 |
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Molecular Weight |
260.09 g/mol |
IUPAC Name |
5-bromo-2-(oxan-2-yl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C8H10BrN3O2/c9-8-6(5-13)10-12(11-8)7-3-1-2-4-14-7/h5,7H,1-4H2 |
InChI Key |
UCMNMZUEHROCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2N=C(C(=N2)Br)C=O |
Origin of Product |
United States |
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